molecular formula C9H8Br2O2 B6354896 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone CAS No. 1427431-26-2

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone

Cat. No. B6354896
M. Wt: 307.97 g/mol
InChI Key: QXBJKGKRUIGIKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone, also known as α-Bromo-4-methoxyacetophenone, is a compound used as a raw material for organic synthesis . It has a molecular formula of C9H9BrO2 and a molar mass of 229.07 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a density of 1.4921 (rough estimate), a melting point of 69-71°C (lit.), a boiling point of 215.8°C (rough estimate), and a flashing point of 139.3°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol . Its vapor pressure is 0.00076mmHg at 25°C, and it has a refractive index of 1.5500 (estimate) .

Scientific Research Applications

Brominated Flame Retardants

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone may have implications in the study of novel brominated flame retardants (NBFRs), as part of a broader category of compounds that includes various brominated and methoxylated compounds. The increasing application of NBFRs in various products necessitates more research on their occurrence, environmental fate, and toxicity. Notably, a review highlights significant gaps in knowledge about many NBFRs, underscoring the need for comprehensive monitoring and research on their environmental impact and potential health risks. The review also stresses the importance of developing analytical methods capable of detecting a wide range of NBFRs to better understand their prevalence in indoor environments and their potential for leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Organic Chemistry

The compound is relevant in synthetic organic chemistry, as illustrated by research on related brominated biphenyls. A study demonstrates a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing such brominated compounds. This research underlines the importance of developing efficient, scalable synthetic methods for brominated organic compounds, potentially including 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone, given its structural similarities and potential applications in pharmaceuticals and other chemical industries (Qiu et al., 2009).

Environmental Chemistry and Toxicology

Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provide a context for understanding the environmental and toxicological implications of brominated compounds, including 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. PBDDs and PBDFs, similar in structure to the discussed compound, are known for their persistence and toxicological profiles, pointing to the necessity for research on the environmental behavior and human health implications of a wide array of brominated organic compounds. These insights stress the importance of assessing the impact of such compounds on human health and the environment, considering their potential formation and degradation pathways, and the biological effects similar to those of well-studied PBDDs and PBDFs (Mennear & Lee, 1994).

properties

IUPAC Name

2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJKGKRUIGIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone

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